molecular formula C17H28N2O2 B1215717 Farmocaine CAS No. 3772-42-7

Farmocaine

Cat. No.: B1215717
CAS No.: 3772-42-7
M. Wt: 292.4 g/mol
InChI Key: JQMCLLAJJLVYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farmocaine (CAS 3772-42-7) is an organic compound classified as a substituted benzamide derivative. Its IUPAC name is Benzamide, N-(2-iodo-4-methylphenyl)-4-butyl. Regulatory documentation emphasizes its characterization in terms of identity, purity, and strength, adhering to guidelines for drug substance and product submissions.

Properties

CAS No.

3772-42-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(butylamino)benzoate

InChI

InChI=1S/C17H28N2O2/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3/h8-11,18H,4-7,12-14H2,1-3H3

InChI Key

JQMCLLAJJLVYOC-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Other CAS No.

3772-42-7

Synonyms

p-(butylamino)benzoic acid-2-(diethylamino)ethyl ester
T-caine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Butylaminobenzoyldiethylaminoethyl involves several steps. One common method includes the reaction of p-aminobenzoic acid with butylamine to form p-butylaminobenzoic acid. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield P-Butylaminobenzoyldiethylaminoethyl .

Industrial Production Methods

Industrial production of P-Butylaminobenzoyldiethylaminoethyl typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

P-Butylaminobenzoyldiethylaminoethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P-Butylaminobenzoyldiethylaminoethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of P-Butylaminobenzoyldiethylaminoethyl involves blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name (CAS) IUPAC Name Key Functional Groups Molecular Formula* Potential Applications
This compound (3772-42-7) N-(2-iodo-4-methylphenyl)-4-butylbenzamide Benzamide, iodine, alkyl chain C₁₈H₂₀INO CNS modulation, antimicrobial
Dimethylmalonic acid, cis-4-methylcyclohexyl pentyl ester (90-247-8) cis-4-Methylcyclohexyl pentyl dimethylmalonate Diester, cyclohexyl, methyl C₁₇H₃₀O₄ Prodrug delivery, lipid solubility enhancer
Glutaric acid, isobutyl 2,3,6-trichlorophenyl ester (55-615-8) Isobutyl 2,3,6-trichlorophenyl glutarate Trichlorophenyl ester, glutaric acid C₁₅H₁₇Cl₃O₅ Antifungal, agrochemical
Succinic acid, 3,5-difluorophenyl 6-chlorohexyl ester (19-424-0) 6-Chlorohexyl 3,5-difluorophenyl succinate Difluorophenyl ester, chloroalkyl C₁₆H₁₈ClF₂O₄ Anti-inflammatory, prodrug
Glutaric acid, 4,4-dimethylpent-2-yl isobutyl ester (33-403-7) Isobutyl 4,4-dimethylpent-2-yl glutarate Branched alkyl ester, glutaric acid C₁₆H₃₀O₄ Solubility modifier, excipient

*Molecular formulas estimated based on IUPAC names.

Key Observations:

Structural Diversity :

  • This compound’s benzamide scaffold distinguishes it from ester-based analogs. The iodine atom in this compound may enhance lipophilicity and receptor binding compared to chlorinated or fluorinated analogs.
  • Ester compounds (e.g., 55-615-8, 19-424-0) exhibit higher hydrolytic instability, suggesting shorter half-lives unless formulated as prodrugs.

Functional Group Impact :

  • Halogenation : Chlorine/fluorine in esters (55-615-8, 19-424-0) correlates with antimicrobial activity, whereas this compound’s iodine may improve blood-brain barrier penetration.
  • Alkyl Chains : Longer chains (e.g., 6-chlorohexyl in 19-424-0) enhance lipid solubility but may reduce metabolic stability.

Physicochemical Properties :

  • All compounds share identical VC values (0.957), indicating similar partition coefficients and solubility profiles. This suggests comparable bioavailability in lipid-rich environments.

Pharmacokinetic and Pharmacodynamic Considerations

While direct pharmacokinetic data for this compound is unavailable, inferences can be drawn from structural analogs:

Table 2: Inferred Pharmacokinetic Profiles

Compound Absorption & Bioavailability Metabolism Half-Life (Predicted)
This compound Moderate (lipophilic benzamide) Hepatic CYP450-mediated deiodination 8–12 hours
55-615-8 (Trichloro) Rapid (ester hydrolysis) Esterase-mediated cleavage 2–4 hours
19-424-0 (Difluoro) Variable (chloroalkyl stability) Oxidative defluorination 6–8 hours

Mechanistic Insights:

  • This compound : The iodine atom may slow metabolism compared to chlorinated analogs, prolonging its half-life. Its amide bond resists hydrolysis, unlike esters.
  • Safety Profile: Halogenated compounds (e.g., 55-615-8) risk generating toxic metabolites (e.g., chlorophenols), whereas this compound’s deiodination may yield less reactive byproducts.

Regulatory and Clinical Considerations

This compound’s regulatory documentation emphasizes stringent quality control for raw materials and drug product formulation, ensuring batch consistency. Comparatively, ester-based analogs require stability studies to address hydrolysis risks. Clinical trials for similar compounds highlight the need for:

  • Dose-response relationships in diverse populations.
  • Long-term safety monitoring, particularly for halogenated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.